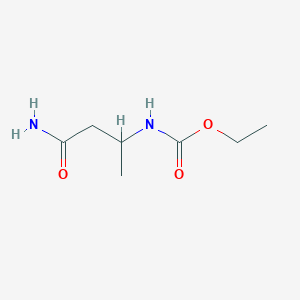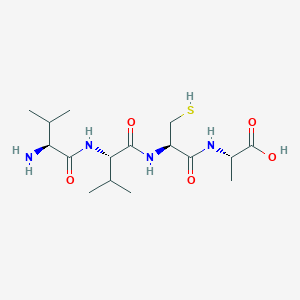
2,2'-(Cyclohexylmethylene)bis(6-tert-butyl-4-propylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-propylphenol): is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s unique structure, featuring a cyclohexylmethylene bridge and tert-butyl groups, contributes to its effectiveness in preventing oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-propylphenol) typically involves the condensation of 6-tert-butyl-4-propylphenol with cyclohexanone in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the phenolic groups to hydroxyl groups, altering the compound’s properties.
Substitution: The tert-butyl and propyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Chemistry: The compound is used as an antioxidant in the stabilization of polymers and plastics, preventing oxidative degradation and extending the lifespan of these materials.
Biology: In biological research, it is studied for its potential protective effects against oxidative stress in cells and tissues.
Medicine: The antioxidant properties of the compound make it a candidate for research into treatments for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: Apart from its use in polymer stabilization, the compound is also employed in the production of lubricants, adhesives, and coatings, where its antioxidant properties enhance product performance and durability.
Mechanism of Action
The antioxidant activity of 2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-propylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The cyclohexylmethylene bridge and tert-butyl groups provide steric hindrance, protecting the phenolic groups from rapid degradation and enhancing the compound’s stability.
Comparison with Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
Comparison: While all these compounds share a common phenolic structure and antioxidant properties, 2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-propylphenol) is unique due to its cyclohexylmethylene bridge, which provides additional steric protection and enhances its stability. This makes it particularly effective in applications requiring long-term oxidative stability, such as in high-performance polymers and industrial lubricants.
Properties
CAS No. |
821808-28-0 |
|---|---|
Molecular Formula |
C33H50O2 |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-propylphenyl)-cyclohexylmethyl]-4-propylphenol |
InChI |
InChI=1S/C33H50O2/c1-9-14-22-18-25(30(34)27(20-22)32(3,4)5)29(24-16-12-11-13-17-24)26-19-23(15-10-2)21-28(31(26)35)33(6,7)8/h18-21,24,29,34-35H,9-17H2,1-8H3 |
InChI Key |
WJGZIEIXOJXJRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C2CCCCC2)C3=C(C(=CC(=C3)CCC)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol](/img/structure/B14228169.png)
![2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228172.png)
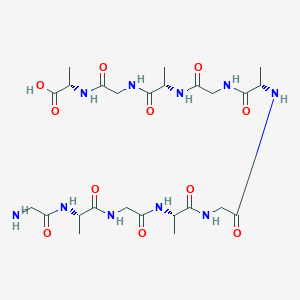
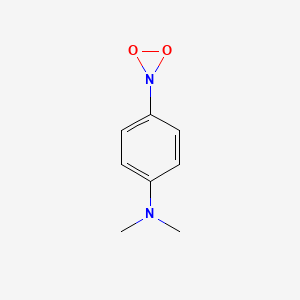

![9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine](/img/structure/B14228203.png)
![Pyrazinamine, 5-(4-methoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14228209.png)
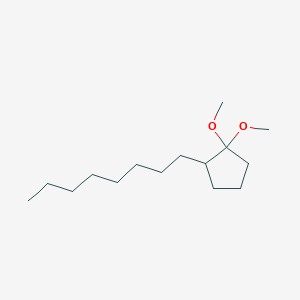
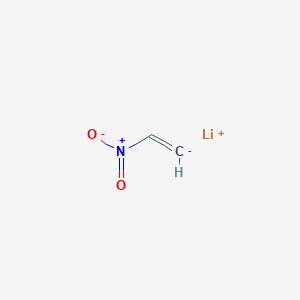
![3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14228224.png)
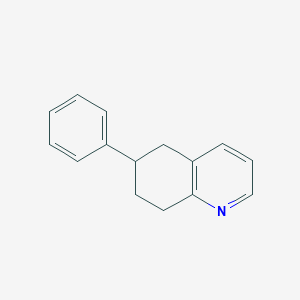
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B14228235.png)
